![molecular formula C12H20Cl2N2O B2874953 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride CAS No. 2379945-53-4](/img/structure/B2874953.png)
2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride
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Overview
Description
“2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride” can be represented by the Inchi Code: 1S/C11H16N2.2ClH/c1-9-7-10(4-6-13-9)11-3-2-5-12-8-11;;/h4,6-7,11-12H,2-3,5,8H2,1H3;2*1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
The physical form of “2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride” is solid . Its molecular weight is 249.18 .Scientific Research Applications
Pharmacological Applications in Drug Discovery
Piperidine derivatives, including 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride, play a crucial role in drug discovery due to their presence in various pharmaceutical classes. They are particularly significant in the synthesis of drugs, with their derivatives found in more than twenty classes of pharmaceuticals . These compounds are involved in the development of new therapeutic agents due to their diverse pharmacophoric features.
Anticancer Agents
Research indicates that piperidine derivatives can be utilized as anticancer agents. The structure of piperidine allows for the creation of compounds that exhibit antiproliferative and antimetastatic effects on various types of cancers . This makes 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride a potential candidate for the development of novel anticancer drugs.
Antimicrobial and Antifungal Activities
Piperidine derivatives have shown promise in antimicrobial and antifungal applications. Studies suggest that certain piperidine compounds can interact with proteins like oxidoreductase, enhancing their antibacterial and antifungal activities . This highlights the potential of 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride in creating new antimicrobial treatments.
Neurological Disorders Treatment
The piperidine nucleus is being explored for its utility in treating neurological disorders. Compounds with this nucleus have been used as anti-Alzheimer, antipsychotic, and analgesic agents, providing a foundation for the development of treatments for a range of neurological conditions .
Cardiovascular Applications
Piperidine derivatives are also being investigated for their role in cardiovascular health. They have been used as antihypertensive agents, which could lead to new treatments for managing blood pressure and other cardiovascular issues .
Synthesis of Biologically Active Piperidines
The synthesis of biologically active piperidines is an important area of research. Recent advances have focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives, which are then evaluated for their biological and pharmacological activities .
Future Directions
The future directions for “2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride” and similar compounds likely involve further exploration of their synthesis and potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s worth noting that a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Biochemical Pathways
Piperidine-containing compounds are known to play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
2-methyl-4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-7-12(4-6-14-10)15-9-11-3-2-5-13-8-11;;/h4,6-7,11,13H,2-3,5,8-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEGJQPEEMAZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride |
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